molecular formula C23H22N2O2 B5144340 2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide

2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide

Cat. No.: B5144340
M. Wt: 358.4 g/mol
InChI Key: GXPQHJKTQUAOGU-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as chromatography for purification and high-throughput screening for reaction optimization. The choice of reagents and catalysts, as well as the reaction conditions, are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, and other transition metals

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(3-Phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its benzoxazole core and multiple functional groups provide opportunities for various modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-3-15-25(16-4-2)23(26)19-13-14-21-20(17-19)24-22(27-21)12-8-11-18-9-6-5-7-10-18/h1,4-7,9-10,13-14,17H,2,8,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPQHJKTQUAOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC#C)C(=O)C1=CC2=C(C=C1)OC(=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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